molecular formula C9H12F3NO3 B6291861 Methyl 5-oxo-2-(trifluoromethyl)-2-pyrrolidinepropionate CAS No. 157201-49-5

Methyl 5-oxo-2-(trifluoromethyl)-2-pyrrolidinepropionate

Cat. No.: B6291861
CAS No.: 157201-49-5
M. Wt: 239.19 g/mol
InChI Key: QMRBZFDPNUHOHB-UHFFFAOYSA-N
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Description

Methyl 5-oxo-2-(trifluoromethyl)-2-pyrrolidinepropionate is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxo-2-(trifluoromethyl)-2-pyrrolidinepropionate typically involves the reaction of a pyrrolidine derivative with a trifluoromethylating agent. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be employed to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-2-(trifluoromethyl)-2-pyrrolidinepropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the trifluoromethyl group or other substituents on the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-oxo-2-(trifluoromethyl)-2-pyrrolidinepropionate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-oxo-2-(trifluoromethyl)-2-pyrrolidinepropionate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-oxo-2-(difluoromethyl)-2-pyrrolidinepropionate
  • Methyl 5-oxo-2-(chloromethyl)-2-pyrrolidinepropionate
  • Methyl 5-oxo-2-(bromomethyl)-2-pyrrolidinepropionate

Uniqueness

Methyl 5-oxo-2-(trifluoromethyl)-2-pyrrolidinepropionate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-[5-oxo-2-(trifluoromethyl)pyrrolidin-2-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO3/c1-16-7(15)3-5-8(9(10,11)12)4-2-6(14)13-8/h2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRBZFDPNUHOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1(CCC(=O)N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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